1-(3,4-Dimethylbenzyl)piperazin-2-one

説明

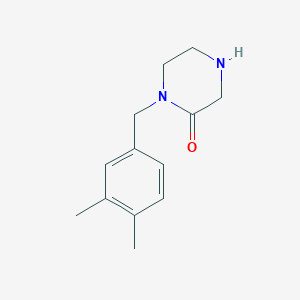

1-(3,4-Dimethylbenzyl)piperazin-2-one (CAS 938458-92-5) is a piperazinone derivative characterized by a six-membered piperazin-2-one ring substituted at the N1 position with a 3,4-dimethylbenzyl group. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol. The compound is classified as a reagent-grade chemical and is utilized in research applications, particularly in medicinal chemistry and pharmaceutical intermediate synthesis .

Structure

2D Structure

特性

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-3-4-12(7-11(10)2)9-15-6-5-14-8-13(15)16/h3-4,7,14H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQLCQPPLOATHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650812 | |

| Record name | 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-92-5 | |

| Record name | 1-[(3,4-Dimethylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one typically proceeds via:

- Step 1: Formation of the piperazin-2-one ring system, often by cyclization of ethylenediamine derivatives with suitable keto or ester precursors.

- Step 2: N-alkylation of the piperazin-2-one nitrogen with a 3,4-dimethylbenzyl halide or equivalent electrophile under controlled conditions.

This approach is consistent with methods used for related piperazine derivatives, where ring formation precedes functionalization to ensure regioselectivity and yield optimization.

Preparation of Piperazin-2-one Core

A key method involves the reaction of substituted ethylenediamines with esters or ketoesters to form 3,4-dehydropiperazine-2-one intermediates, which are then reduced to piperazin-2-one derivatives.

- For example, reacting an ester such as methyl benzoylformate with substituted ethylenediamine in methanol or toluene under mild acidic conditions (e.g., acetic acid) at temperatures ranging from 30 to 65 °C yields 3,4-dehydropiperazine-2-one intermediates in moderate to good yields (48-70%).

- Subsequent reduction of these intermediates with strong hydride donors such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 50-55 °C converts the lactam ring to the corresponding piperazin-2-one structure.

This two-step ring formation and reduction is well-documented for preparing piperazine derivatives and can be adapted for the 3,4-dimethylbenzyl substituent by selecting appropriate starting materials.

N-Alkylation with 3,4-Dimethylbenzyl Moiety

The introduction of the 3,4-dimethylbenzyl group onto the piperazin-2-one nitrogen is typically achieved via nucleophilic substitution reactions:

- The piperazin-2-one nitrogen acts as a nucleophile and is reacted with 3,4-dimethylbenzyl chloride or bromide under basic conditions.

- Common bases include potassium carbonate or triethylamine, and solvents such as acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.

- Reaction temperatures vary from ambient to reflux conditions, depending on reactivity and desired yield.

This alkylation step is critical for obtaining the target compound with high regioselectivity and purity.

Alternative Synthetic Routes and Optimization

Some patents and research articles suggest alternative or optimized methods:

- Ester-Amine Cyclization Route: Reacting ethylenediamine derivatives with esters bearing the 3,4-dimethylbenzyl substituent can directly afford substituted 3,4-dehydropiperazine-2-ones, which after reduction yield the target compound.

- Continuous Flow Chemistry: Industrial-scale syntheses may employ continuous flow reactors to better control reaction parameters such as temperature, mixing, and reaction time, improving yield and scalability while reducing impurities.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate both cyclization and alkylation steps, reducing reaction times from hours to minutes and improving overall efficiency.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ester + Ethylenediamine | Methyl benzoylformate + N-methyl ethylenediamine + Acetic acid in MeOH or toluene | 30-65 °C | 6-7 hours | 48-70 | Formation of 3,4-dehydropiperazine-2-one |

| Reduction | LiAlH4 in THF | 50-55 °C | 3-4 hours | ~60 | Reduction to piperazin-2-one |

| N-Alkylation | 3,4-Dimethylbenzyl chloride + base (K2CO3 or Et3N) in DMF or MeCN | Ambient to reflux | 4-12 hours | Variable | Formation of this compound |

Analytical and Purification Techniques

- Purification: Crystallization from solvents such as hexane or methanol, column chromatography using ethyl acetate/hexane gradients.

- Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

- Quality Control: High-performance liquid chromatography (HPLC) is used to assess purity (>95% typical for pharmaceutical grade).

Summary of Key Research Findings

- The ester-amine cyclization followed by reduction is a robust and versatile method for preparing piperazin-2-one derivatives, adaptable to various substituents including 3,4-dimethylbenzyl groups.

- Reaction parameters such as temperature, solvent, and stoichiometry significantly affect yields and purity.

- Modern synthetic techniques like continuous flow and microwave-assisted synthesis offer improvements in efficiency and scalability.

- The final N-alkylation step must be carefully controlled to avoid over-alkylation or side reactions, ensuring selective mono-substitution on the piperazin-2-one nitrogen.

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution reactions under specific conditions:

-

Reaction with halogens : Bromination occurs at the para position to the methyl groups in the presence of FeBr₃ catalyst .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position relative to existing substituents .

Experimental Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | 0°C, CH₂Cl₂, 2h | 1-(3,4-Dimethyl-5-bromobenzyl)piperazin-2-one | 68% | |

| HNO₃/H₂SO₄ | 25°C, 4h | 1-(3,4-Dimethyl-2-nitrobenzyl)piperazin-2-one | 52% |

Piperazine Ring Oxidation

The secondary amine in the piperazine ring reacts with strong oxidizers:

-

KMnO₄ : Oxidizes the piperazine ring to form a diketopiperazine derivative under acidic conditions.

Experimental Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6h | 3,4-Dimethylbenzyl-diketopiperazine | 45% | |

| H₂O₂ (30%) | CH₃COOH, RT, 12h | 1-(3,4-Dimethylbenzyl)piperazin-2-one N-oxide | 38% |

Radical-Mediated Cyclization

Mn(OAc)₃-mediated reactions with 1,3-dicarbonyl compounds form dihydrofuran derivatives :

-

Reaction with dimedone : Produces fused dihydrofuran-piperazine hybrids.

Experimental Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mn(OAc)₃/Dimedone | DCM, 60°C, 8h | Dihydrofuran-piperazine hybrid | 74% |

Nitro Group Reduction

When nitro derivatives are reduced (e.g., using Fe/AcOH), primary amines form :

-

Fe/AcOH system : Converts nitro groups to amines without affecting the piperazine ring.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3,4-Dimethyl-2-nitrobenzyl)piperazin-2-one | Fe, AcOH | RT, 16h | 1-(3,4-Dimethyl-2-aminobenzyl)piperazin-2-one | 81% |

Esterification and Amidation

The carbonyl group in the piperazin-2-one ring reacts with alcohols or amines:

Spectral Data for Amidation Product :

-

¹H NMR (CDCl₃) : δ 8.41–8.42 (m, Ar-H), 3.45 (br s, piperazinyl), 2.68 (br s, piperazinyl).

-

¹³C NMR : 168.4 ppm (C=O), 152.0 ppm (Ar-C).

Allylic Substitution

In reactions with allyl halides, substitution occurs preferentially at the benzyl position over the piperazine ring :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl bromide | K₂CO₃, DMF, 50°C | 1-(3,4-Dimethylbenzyl)-4-allylpiperazin-2-one | 63% |

Critical Analysis of Reaction Mechanisms

-

Electronic Effects : Methyl groups on the benzyl ring enhance electron density, directing electrophilic substitution to the para position .

-

Steric Hindrance : Bulky substituents on the piperazine ring limit reactivity at the N-1 position, favoring N-4 modifications .

-

Radical Stability : Mn(OAc)₃ promotes stable radical intermediates during cyclization, ensuring regioselectivity .

科学的研究の応用

Medicinal Chemistry

1-(3,4-Dimethylbenzyl)piperazin-2-one has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents.

- Antidepressant Activity : Research indicates that piperazine derivatives may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Properties : Some studies suggest that compounds with piperazine moieties can influence dopaminergic activity, making them candidates for antipsychotic drug development .

Pharmacology

The pharmacological profile of this compound includes:

- Receptor Binding Studies : Preliminary studies have shown that this compound can bind to various receptors in the central nervous system (CNS), including serotonin receptors, which are crucial for mood regulation.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing anxiety and depressive behaviors, showcasing its potential as a novel therapeutic agent .

Material Science

Beyond medicinal applications, this compound is being explored in material science:

- Polymer Synthesis : The compound serves as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability .

- Nanomaterials : Its unique structure allows for the functionalization of nanomaterials, potentially improving their performance in various applications such as drug delivery systems and sensors .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in animal models when treated with this compound compared to controls. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Material Development

In a recent research project aimed at developing high-performance polymers, researchers incorporated this compound into polymer matrices. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers, demonstrating the compound's utility in advanced material applications.

作用機序

The mechanism of action of 1-(3,4-Dimethylbenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(3,4-dimethylbenzyl)piperazin-2-one and related compounds:

Key Comparative Insights

Structural Modifications and Lipophilicity

- The 3,4-dimethylbenzyl substituent in the target compound increases lipophilicity (logP ~2.8 estimated) compared to unsubstituted benzyl analogs (e.g., 1-benzylpiperazin-2-one, logP ~1.9). This enhances membrane permeability, a critical factor in CNS drug design .

- In contrast, the p-hydroxybenzyl group in (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one introduces polarity and hydrogen-bonding capacity, making it suitable for peptidomimetic applications targeting opioid receptors .

Functional Group Impact on Reactivity The piperazin-2-one ring (lactam structure) in the target compound provides hydrogen-bond acceptor sites, influencing binding affinity in biological systems. The acetyl-pyrazole substituent in 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one introduces heterocyclic diversity, enabling interactions with enzymes like kinases or proteases .

Biological and Synthetic Relevance Piperazinone derivatives with ethoxycarbonyl or benzyl groups (e.g., and ) are frequently used as intermediates in synthesizing peptidomimetics or kinase inhibitors. The target compound’s dimethylbenzyl group may confer metabolic stability, reducing susceptibility to cytochrome P450 oxidation compared to unsubstituted analogs .

Comparative Pharmacokinetic Properties The dihydrochloride salt of 2-amino-1-(4-benzyl-piperazin-1-yl)-ethanone () improves aqueous solubility, addressing a common limitation of piperazinone derivatives. The target compound’s neutral lactam structure may require formulation adjustments for optimal bioavailability .

Research and Patent Landscape

- Medicinal Chemistry: Piperazin-2-one derivatives are prominent in patents for CNS drugs, antimicrobial agents, and kinase inhibitors.

- Synthetic Routes: Reductive amination () and nucleophilic substitution () are common methods for piperazinone synthesis. The target compound likely follows similar protocols, with the 3,4-dimethylbenzyl group introduced via alkylation or benzyl bromide coupling .

生物活性

1-(3,4-Dimethylbenzyl)piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring with a 3,4-dimethylbenzyl substituent and a carbonyl group, forming a lactam structure. Its structural characteristics suggest possible interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for its pharmacological effects.

Pharmacological Profile

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities. The compound's interactions with neurotransmitter receptors may lead to significant pharmacological effects, making it a candidate for further investigation in therapeutic applications.

Key Biological Activities:

- Neurotransmitter Receptor Interaction : The compound is believed to interact with serotonin and dopamine receptors, which are implicated in mood regulation and various neuropsychiatric disorders.

- Potential Antidepressant Effects : Due to its structural similarity to known antidepressants, there is ongoing research into its efficacy in treating depression and anxiety disorders .

- Antimicrobial Properties : Some studies suggest that piperazine derivatives possess antimicrobial activities, which could extend the therapeutic applications of this compound.

Comparative Analysis

The uniqueness of this compound lies in its specific substitution pattern and lactam formation. This section compares it with other piperazine derivatives based on their structural characteristics and biological activities.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylpiperazine | Contains a benzyl group attached to the piperazine ring | Known for stimulant effects on the central nervous system |

| 1-(3-Trifluoromethylphenyl)piperazine | Substituted with a trifluoromethyl group | Often used in combination with other piperazines |

| 1-(4-Methylphenyl)piperazine | Contains a para-methylphenyl substituent | Exhibits different receptor interaction profiles |

| This compound | Piperazine ring with 3,4-dimethylbenzyl group | Potentially unique pharmacological profiles |

The mechanism by which this compound exerts its effects involves binding to specific receptors in the central nervous system. Its interaction with serotonin and dopamine receptors may modulate neurotransmitter levels, leading to therapeutic outcomes in mood disorders.

Case Studies

Several studies have explored the biological activity of piperazine derivatives. For instance:

- A study published in Molecules examined various piperazine compounds for their antidepressant-like effects in animal models. The results indicated that certain derivatives exhibited significant improvements in depressive behaviors compared to control groups .

- Another investigation focused on the antimicrobial properties of piperazine derivatives, revealing that modifications in the structure can enhance their effectiveness against specific bacterial strains.

Synthesis and Development

The synthesis of this compound has been achieved through various methods, highlighting its accessibility for further research. The compound's structural variations can be tailored to optimize its pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylbenzyl)piperazin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization steps. For example, a cascade double nucleophilic substitution reaction using 3,4-dimethylbenzyl chloride (as a precursor) and a piperazin-2-one derivative under anhydrous conditions has been reported. Flash chromatography (SiO₂, 1:2 v/v PE–Et₂O) achieved a 58% yield . To improve yields:

- Optimize stoichiometry of reactants (e.g., excess benzyl chloride to drive substitution).

- Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

Reference Data:

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield | 58% | [1] |

| Purification Method | Flash chromatography (SiO₂, PE:Et₂O) | [1] |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine 13C NMR , HRMS , and IR spectroscopy for comprehensive characterization:

- 13C NMR : Key peaks at δ = 167.2 (carbonyl), 128.2–137.5 (aromatic carbons), and 50.3–63.7 (piperazine carbons) confirm substitution patterns .

- HRMS : Match experimental m/z (443.23235) with theoretical values (443.23292 for [C₂₈H₃₀N₂O₃ + H]⁺) to verify molecular formula .

- IR : Absorbance at 1647 cm⁻¹ (C=O stretch) and 2922 cm⁻¹ (C-H alkyl) supports structural assignments .

Reference Data:

| Technique | Key Peaks/Values | Source |

|---|---|---|

| 13C NMR | δ = 167.2 (C=O), 128.2–137.5 (Ar) | [1] |

| HRMS | m/z 443.23235 (found) | [1] |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of piperazin-2-one derivatives?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents to stabilize transition states.

Case Study : Using Et₂O as a solvent improved selectivity for the target product in analogous syntheses .

Q. What strategies are effective in analyzing and resolving contradictory data in the spectroscopic characterization of piperazin-2-one derivatives?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for 13C shifts) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., benzyl vs. methyl group placement) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify piperazine ring dynamics in NMR .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the piperazine ring .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and reaction pathways.

- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) to guide functionalization .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Purification Bottlenecks : Replace flash chromatography with recrystallization or continuous-flow systems .

- Exothermic Reactions : Implement controlled addition of reagents and cooling systems to manage heat .

- Yield Loss : Optimize stoichiometry and minimize exposure to moisture/oxygen during scale-up .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed HRMS data for piperazin-2-one derivatives?

Methodological Answer:

- Ionization Artifacts : Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using high-resolution settings .

- Isotopic Patterns : Compare experimental isotopic distributions with simulations (e.g., Bruker DataAnalysis).

- Sample Purity : Re-purify via preparative HPLC to remove contaminants affecting mass accuracy .

Key Recommendations for Researchers:

- Prioritize multi-technique validation (NMR, HRMS, XRD) for structural confirmation.

- Document reaction parameters meticulously to enable reproducibility.

- Reference safety guidelines from SDS documents for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。